molecular formula C22H19N5O2 B293036 N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide

Cat. No. B293036
M. Wt: 385.4 g/mol
InChI Key: VAMHEHDLQZUGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide, also known as CPI-613, is a novel anticancer drug that is currently being investigated for its potential use in treating various types of cancer. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for the production of energy in cancer cells. CPI-613 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of several types of cancer.

Mechanism of Action

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide targets the mitochondrial TCA cycle enzymes, which are essential for the production of energy in cancer cells. By inhibiting these enzymes, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide disrupts the energy production process and induces apoptosis (programmed cell death) in cancer cells. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide also inhibits the production of reactive oxygen species (ROS), which are involved in cancer progression and resistance to chemotherapy.
Biochemical and Physiological Effects:
N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has been shown to have a number of biochemical and physiological effects on cancer cells, including inhibition of the TCA cycle enzymes, induction of apoptosis, inhibition of ROS production, and modulation of mitochondrial function. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has also been shown to reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is its potent anticancer activity, both as a single agent and in combination with other chemotherapy drugs. Another advantage is its ability to target the mitochondrial TCA cycle enzymes, which are often overexpressed in cancer cells. However, one limitation of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is its potential toxicity, particularly in healthy cells. Another limitation is the need for further clinical trials to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide, including:
1. Investigating its potential use in combination with other chemotherapy drugs for the treatment of various types of cancer.
2. Developing new formulations of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide to improve its bioavailability and reduce toxicity.
3. Conducting further clinical trials to determine its safety and efficacy in humans.
4. Investigating its potential use in combination with immunotherapy for the treatment of cancer.
5. Studying its mechanism of action in more detail to identify new targets for cancer therapy.
In conclusion, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is a promising anticancer drug that targets the mitochondrial TCA cycle enzymes and induces apoptosis in cancer cells. It has shown potent anticancer activity in preclinical studies and is currently in clinical trials for the treatment of several types of cancer. Further research is needed to determine its safety and efficacy in humans and to identify new targets for cancer therapy.

Synthesis Methods

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide can be synthesized using a multistep process that involves the condensation of 2,4-dimethoxybenzaldehyde with 4-cyano-3-methylpyridine-2-carboxylic acid to form the intermediate 2,4-dimethoxy-N-(4-cyano-3-methylpyridin-2-yl)benzamide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide.

Scientific Research Applications

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has been shown to have potent anticancer activity in preclinical studies, both as a single agent and in combination with other chemotherapy drugs. It has been tested in vitro and in vivo in a variety of cancer cell lines and animal models, including pancreatic cancer, leukemia, lymphoma, and non-small cell lung cancer. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has also been shown to have synergistic effects with other chemotherapy drugs, such as gemcitabine and cisplatin.

properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

N//'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)methanimidamide

InChI

InChI=1S/C22H19N5O2/c1-14-10-21(25-13-24-18-9-8-15(28-2)11-20(18)29-3)27-19-7-5-4-6-17(19)26-22(27)16(14)12-23/h4-11,13H,1-3H3,(H,24,25)

InChI Key

VAMHEHDLQZUGQM-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)/N=C/NC4=C(C=C(C=C4)OC)OC)C#N

SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CNC4=C(C=C(C=C4)OC)OC)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CNC4=C(C=C(C=C4)OC)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.